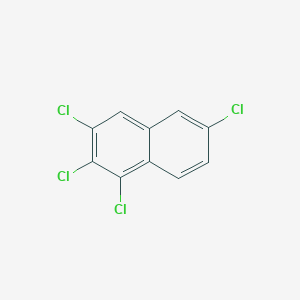![molecular formula C16H17N3O2 B14278480 4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine CAS No. 163968-99-8](/img/structure/B14278480.png)
4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine is a chemical compound with a complex structure that includes both aromatic and heterocyclic elements
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the condensation of an appropriate diethoxy-substituted benzene derivative with an amine source under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the imino group and the heterocyclic ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The industrial production process would also include purification steps such as crystallization or chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The aromatic and heterocyclic rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of catalysts and solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies of enzyme interactions and as a probe for biological pathways.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or other interactions with active sites, influencing the activity of the target molecule. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Diethoxy-1H-isoindol-3-amine
- 4,9-Diethoxy-1H-benzo[F]isoindol-3-amine
Uniqueness
4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine is unique due to its specific substitution pattern and the presence of the imino group. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
163968-99-8 |
|---|---|
Formule moléculaire |
C16H17N3O2 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
4,9-diethoxy-3-iminobenzo[f]isoindol-1-amine |
InChI |
InChI=1S/C16H17N3O2/c1-3-20-13-9-7-5-6-8-10(9)14(21-4-2)12-11(13)15(17)19-16(12)18/h5-8H,3-4H2,1-2H3,(H3,17,18,19) |
Clé InChI |
RGACNZNNZCFKQY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C2C(=C(C3=CC=CC=C31)OCC)C(=N)N=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole](/img/structure/B14278403.png)
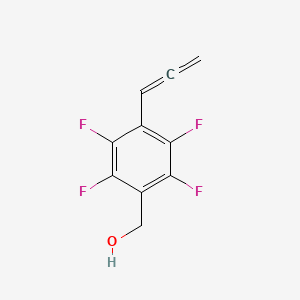
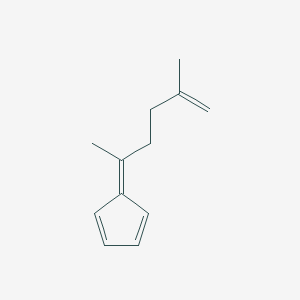
![5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B14278409.png)
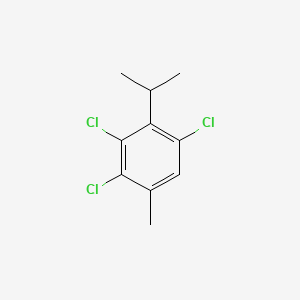
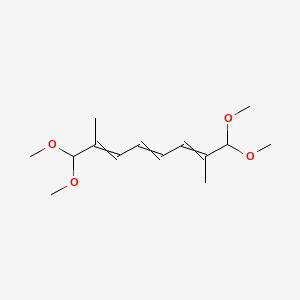


![5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B14278446.png)
